5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645572
InChI: InChI=1S/C9H13NO2/c1-2-7-5-9(3-4-11-7)8(6-10)12-9/h7-8H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

CAS No.:

Cat. No.: VC17645572

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
Standard InChI InChI=1S/C9H13NO2/c1-2-7-5-9(3-4-11-7)8(6-10)12-9/h7-8H,2-5H2,1H3
Standard InChI Key DWJRMCPJIUAGLX-UHFFFAOYSA-N
Canonical SMILES CCC1CC2(CCO1)C(O2)C#N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s defining feature is its spirocyclic system, where two oxygen atoms bridge a bicyclic structure. The 1,6-dioxaspiro[2.5]octane core consists of a five-membered dioxolane ring fused to a three-membered cyclopropane ring, creating a spiro junction at the 2-position. The ethyl substituent at the 5-position and the carbonitrile group at the 2-position introduce steric and electronic modifications that influence reactivity (Figure 1).

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
Canonical SMILESCCC1CC2(CCO1)C(O2)C#N
InChIKeyDWJRMCPJIUAGLX-UHFFFAOYSA-N
PubChem CID130542107

Comparative Structural Analysis

Similar spirocyclic derivatives exhibit variations in substituents that modulate their properties:

  • 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile (): Methyl groups at positions 5 and 7 enhance steric hindrance, potentially reducing nucleophilic attack at the spiro center.

  • 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile ( ): The electron-withdrawing trifluoromethyl group increases electrophilicity, altering reaction pathways.

These analogs highlight the tunability of the dioxaspiro scaffold for targeted applications.

Synthesis and Physicochemical Properties

Physicochemical Profile

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight167.20 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
SolubilityLikely polar aprotic solvents

The compound’s spirocyclic structure confers rigidity, potentially enhancing thermal stability compared to linear analogs. The carbonitrile group (CN\text{C}\equiv\text{N}) contributes to dipole moments, influencing solubility in polar solvents like acetonitrile or DMF.

PrecautionRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods or local exhaust
StorageCool, dry place in sealed containers
CompoundReported ActivitySource
5-(Trifluoromethyl) analogPotential kinase inhibitor
5,7-Dimethyl analogAntibacterial screening candidate

Future Research Directions

  • Synthetic Optimization: Develop scalable, stereoselective routes to access enantiopure forms.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to evaluate pharmacological potential.

  • Material Science Applications: Explore use in polymers or metal-organic frameworks (MOFs) leveraging the nitrile’s coordinating ability.

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